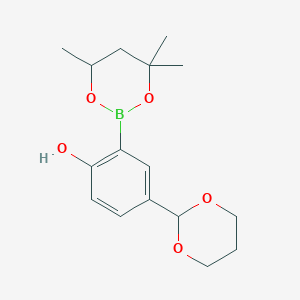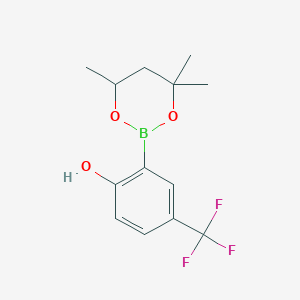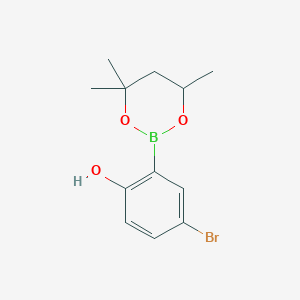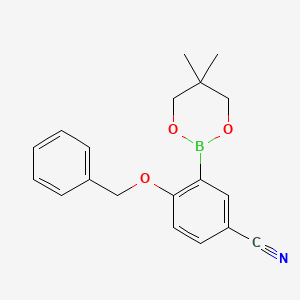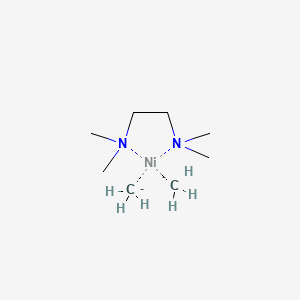
Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(N,N,N’,N’-tetramethylethylenediamine)nickel(II) is an organonickel complex with the chemical formula (C8H22N2Ni). This yellow-brown, air-sensitive compound is a popular precursor to diverse organonickel complexes. It is known for its utility in various chemical reactions and its role as a catalyst in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl(N,N,N’,N’-tetramethylethylenediamine)nickel(II) is typically prepared from the tetramethylethylenediamine adduct of nickel(II) acetylacetonate by reaction with methyl lithium. The reaction proceeds as follows:
(Me2NCH2CH2NMe2)Ni(acac)2+2MeLi→(Me2NCH2CH2NMe2)NiMe2+2Li(acac)
where Me = CH3 and acac = acetylacetonate .
Industrial Production Methods: the synthesis typically involves the use of nickel(II) acetylacetonate and methyl lithium under controlled conditions to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dimethyl(N,N,N’,N’-tetramethylethylenediamine)nickel(II) undergoes various types of reactions, including:
Substitution Reactions: The tetramethylethylenediamine ligand can be displaced by other bases such as bipyridine and diphosphines.
Elimination Reactions: Treatment with electrophilic alkenes results in the elimination of ethylene, forming alkene complexes.
Common Reagents and Conditions:
Bases: Bipyridine, diphosphines
Electrophilic Alkenes: Various alkenes can be used to form alkene complexes.
Major Products:
Alkene Complexes: Formed through elimination reactions with electrophilic alkenes.
Scientific Research Applications
Dimethyl(N,N,N’,N’-tetramethylethylenediamine)nickel(II) has several scientific research applications, including:
Organometallic Chemistry: Serves as a precursor to various organonickel complexes, which are important in the study of organometallic chemistry.
Material Science: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for Dimethyl(N,N,N’,N’-tetramethylethylenediamine)nickel(II) involves the coordination of the nickel center with the tetramethylethylenediamine ligand. This coordination facilitates various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved include the formation of nickel-carbon and nickel-heteroatom bonds, which are crucial in catalytic processes .
Comparison with Similar Compounds
Tetramethylethylenediamine(dimethyl)nickel(II): Similar in structure and reactivity, but with different ligands.
Nickel(II) acetylacetonate: Used as a precursor in the synthesis of Dimethyl(N,N,N’,N’-tetramethylethylenediamine)nickel(II).
Uniqueness: Dimethyl(N,N,N’,N’-tetramethylethylenediamine)nickel(II) is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other nickel complexes. Its ability to undergo substitution and elimination reactions makes it a versatile compound in organometallic chemistry .
Properties
IUPAC Name |
carbanide;nickel;N,N,N',N'-tetramethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2CH3.Ni/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H3;/q;2*-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZPWQVRDILILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].CN(C)CCN(C)C.[Ni] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N2Ni-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323729.png)
![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6323731.png)
![2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323738.png)
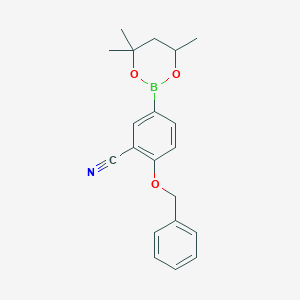
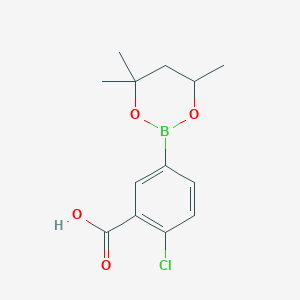
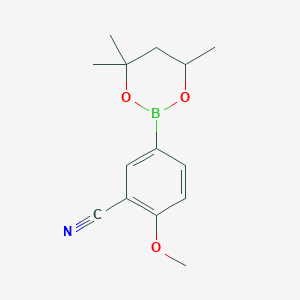
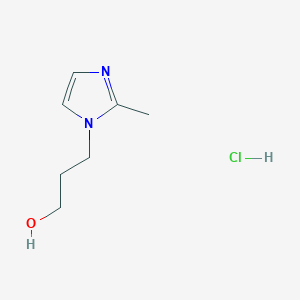
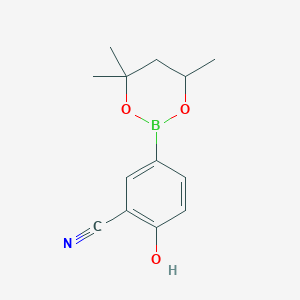
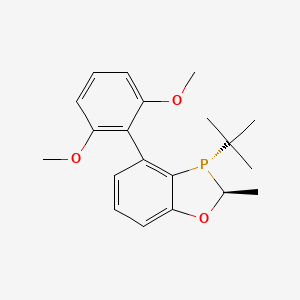
![3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97%](/img/structure/B6323799.png)
